molecular formula C14H13N5O B3135277 5-Morpholino-3-phenyl-1,2,4-triazine-6-carbonitrile CAS No. 400088-21-3

5-Morpholino-3-phenyl-1,2,4-triazine-6-carbonitrile

Cat. No.: B3135277
CAS No.: 400088-21-3
M. Wt: 267.29 g/mol
InChI Key: DTRVMORXSBVYDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Morpholino-3-phenyl-1,2,4-triazine-6-carbonitrile is a chemical compound that has garnered significant interest in scientific research due to its diverse range of applications. This compound is characterized by its unique structure, which includes a morpholine ring, a phenyl group, and a triazine ring with a carbonitrile group. The molecular formula of this compound is C14H13N5O, and it has a molecular weight of 267.28592 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Morpholino-3-phenyl-1,2,4-triazine-6-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-phenyl-1,2,4-triazine-6-carbonitrile with morpholine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained between 60-80°C to ensure optimal yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and ensures consistent quality .

Chemical Reactions Analysis

Types of Reactions

5-Morpholino-3-phenyl-1,2,4-triazine-6-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a triazine derivative with additional oxygen-containing functional groups, while reduction may result in a triazine derivative with reduced nitrogen atoms .

Scientific Research Applications

5-Morpholino-3-phenyl-1,2,4-triazine-6-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes

Mechanism of Action

The mechanism of action of 5-Morpholino-3-phenyl-1,2,4-triazine-6-carbonitrile involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, which can lead to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-1,2,4-triazine-6-carbonitrile: Lacks the morpholine ring but shares the triazine and phenyl groups.

    5-Morpholino-1,2,4-triazine-6-carbonitrile: Similar structure but without the phenyl group.

    3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl-1,2,4-triazine-6-carbonitrile: Contains additional substituents on the triazine ring

Uniqueness

5-Morpholino-3-phenyl-1,2,4-triazine-6-carbonitrile is unique due to the presence of both the morpholine and phenyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

5-morpholin-4-yl-3-phenyl-1,2,4-triazine-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O/c15-10-12-14(19-6-8-20-9-7-19)16-13(18-17-12)11-4-2-1-3-5-11/h1-5H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRVMORXSBVYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(N=NC(=N2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Morpholino-3-phenyl-1,2,4-triazine-6-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-Morpholino-3-phenyl-1,2,4-triazine-6-carbonitrile
Reactant of Route 3
Reactant of Route 3
5-Morpholino-3-phenyl-1,2,4-triazine-6-carbonitrile
Reactant of Route 4
Reactant of Route 4
5-Morpholino-3-phenyl-1,2,4-triazine-6-carbonitrile
Reactant of Route 5
Reactant of Route 5
5-Morpholino-3-phenyl-1,2,4-triazine-6-carbonitrile
Reactant of Route 6
5-Morpholino-3-phenyl-1,2,4-triazine-6-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.